Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have significant biological and chemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in aqueous ethanol in the presence of potassium carbonate at room temperature . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: The compound reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Used to produce hydrazinyl derivatives.
Aniline: Used to form anilino derivatives.
Ethanol: Common solvent for these reactions.
Potassium Carbonate: Used as a base in the initial synthesis.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilino Derivatives: Formed from reactions with aniline.
Scientific Research Applications
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their anticancer, antitubercular, and anti-HIV activities. This compound can be used as a precursor for synthesizing various biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: Pyrimidine derivatives, including this compound, are used in the fabrication of functional supramolecular assemblies and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetate
- 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy)
Uniqueness
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form different derivatives
Biological Activity
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a pyrimidine derivative with significant implications in medicinal chemistry and pharmacology. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer, antiviral, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H9ClN2O3 and is characterized by a pyrimidine ring that contributes to its biological activity. The structure allows it to mimic natural nucleotides, which is crucial for its interaction with biological targets such as enzymes and nucleic acids .
The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis and enzyme activity. The pyrimidine ring structure enables it to act as an analog of nucleotides, potentially inhibiting the replication processes of DNA and RNA. This mechanism is particularly relevant in the development of antiviral and anticancer agents, where disrupting cellular replication pathways can lead to therapeutic effects .
Anticancer Activity
Research indicates that Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study found that derivatives of pyrimidine compounds can selectively target cancer cells while sparing normal cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural similarity to nucleotides allows it to disrupt viral replication mechanisms. Studies have demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as HIV and other RNA viruses by interfering with their nucleic acid synthesis .
Antimicrobial Activity
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA synthesis, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Study on Anticancer Properties | Demonstrated significant inhibition of cancer cell proliferation in vitro | Suggests potential for development as an anticancer drug |
Investigation of Antiviral Effects | Showed inhibition of HIV replication in cultured cells | Supports further exploration as an antiviral agent |
Evaluation of Antimicrobial Activity | Exhibited bactericidal effects against Gram-positive bacteria | Indicates potential use in treating bacterial infections |
Properties
Molecular Formula |
C7H9ClN2O3 |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H |
InChI Key |
BREUHZLKNXWJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC=N1.Cl |
Origin of Product |
United States |
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